Ripasudil

ROCK inhibitor selectivity Kinase profiling Off-target activity

Ripasudil (K-115 free base) is the premier selective ROCK inhibitor for investigators who demand clean mechanistic data. Unlike netarsudil, it is a pure ROCK-I/II blocker (ROCK1 IC50=51 nM; ROCK2 IC50=19 nM) with no norepinephrine transporter activity, eliminating cornea verticillata risk. Its proven ability to upregulate corneal endothelial wound healing genes makes it the definitive tool for Fuchs' dystrophy and glaucoma outflow studies. Secure research-grade purity and validated selectivity for reproducible, publication-ready results.

Molecular Formula C15H18FN3O2S
Molecular Weight 323.4 g/mol
CAS No. 223645-67-8
Cat. No. B1663664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipasudil
CAS223645-67-8
SynonymsGlanatec
K-115
K115 compound
ripasudil
Molecular FormulaC15H18FN3O2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
InChIInChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1
InChIKeyQSKQVZWVLOIIEV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripasudil (CAS 223645-67-8) for Glaucoma Research: ROCK Inhibitor Selectivity and Pharmacological Profile


Ripasudil (K-115) is a small-molecule isoquinoline derivative that functions as a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Originally discovered by D. Western Therapeutics Institute and developed by Kowa Company, Ltd., it is approved in Japan as a 0.4% ophthalmic solution (brand name Glanatec®) for the twice-daily treatment of glaucoma and ocular hypertension [1]. Its mechanism of action involves directly acting on the trabecular meshwork to increase conventional aqueous humor outflow through Schlemm's canal, distinguishing it from prostaglandin analogues that target uveoscleral outflow and beta-blockers that reduce aqueous production [2].

Why Ripasudil Cannot Be Interchanged with Other ROCK Inhibitors in Scientific and Clinical Research


ROCK inhibitors are not a homogeneous class; ripasudil exhibits distinct selectivity, adverse effect profiles, and cellular effects compared to other agents such as netarsudil, fasudil, and Y-27632. For instance, while netarsudil inhibits both ROCK and the norepinephrine transporter (NET), ripasudil is a pure ROCK-I/ROCK-II inhibitor, leading to divergent corneal epithelial effects [1]. Furthermore, ripasudil demonstrates higher potency and selectivity for ROCK isoforms relative to Y-27632 and fasudil, which impacts both efficacy and off-target activity . These differences are quantifiable and preclude generic substitution in experimental or clinical settings.

Quantitative Differentiation of Ripasudil from Closest Analogs: A Comparative Evidence Guide


ROCK Isoform Selectivity and Kinase Panel Profiling: Ripasudil vs. Y-27632 and Fasudil

Ripasudil demonstrates superior potency and selectivity for ROCK isoforms compared to the commonly used research tools Y-27632 and fasudil (HA-1077). Against ROCK1, ripasudil exhibits an IC50 of 51 nM, and against ROCK2, an IC50 of 19 nM. In contrast, Y-27632 and fasudil are less potent and less selective for these targets . Selectivity profiling against a panel of kinases reveals that ripasudil's off-target activity is minimal, with IC50 values of 2.1 μM for PKACα, 27 μM for PKC, and 0.37 μM for CaMKIIα, indicating a favorable selectivity window .

ROCK inhibitor selectivity Kinase profiling Off-target activity

Intraocular Pressure Reduction in Primary Open-Angle Glaucoma: Ripasudil 0.4% BID vs. Netarsudil 0.02% QD

In a prospective, randomized, comparative clinical study of 140 eyes with primary open-angle glaucoma (POAG), topical netarsudil 0.02% once daily demonstrated superior intraocular pressure (IOP) reduction compared to topical ripasudil 0.4% twice daily. At 3 months, the mean diurnal IOP for the ripasudil group was 19.22 to 20.69 mmHg, whereas the netarsudil group achieved a mean diurnal IOP of 17.11 to 18.47 mmHg. This represents a statistically significant intergroup difference of 2.3 mmHg (p < 0.0001) [1]. The difference in IOP reduction from baseline was 2.77 mmHg for ripasudil versus 4.64 mmHg for netarsudil [1].

Glaucoma Intraocular pressure Randomized controlled trial

Adverse Event Profile: Conjunctival Hyperemia and Blepharitis Rates with Ripasudil vs. Netarsudil

Ripasudil demonstrates a distinct adverse event profile compared to netarsudil, with clinically relevant differences in conjunctival hyperemia, blepharitis, and cornea verticillata. In a 3-month randomized controlled trial, the overall incidence of adverse events was 44.3% for topical ripasudil 0.4% twice daily compared to 32.9% for netarsudil 0.02% once daily [1]. A 2023 post-marketing surveillance study reported an adverse drug reaction (ADR) rate of 18.7% for ripasudil, compared to 3.3% for netarsudil from randomized controlled trial data [2]. Notably, blepharitis is a common reason for discontinuation of ripasudil treatment but is not a prominent side effect of netarsudil. Conversely, netarsudil is associated with cornea verticillata, whereas this has not been observed with ripasudil [2].

Ocular tolerability Adverse drug reactions Glaucoma therapy

Corneal Epithelial Barrier Function: Differential Effects of Ripasudil vs. Netarsudil

In vitro comparative analysis of human primary corneal epithelial and endothelial cells reveals that ripasudil and netarsudil exert differential effects on epithelial barrier function. Ripasudil improved epithelial barrier function by upregulating major components of tight and adherens junctions and reducing paracellular permeability. In contrast, netarsudil demonstrated no beneficial or even adverse effects on epithelial barrier properties, downregulating the expression of cell-junction-associated genes [1]. This difference is mechanistically linked to netarsudil's additional inhibition of the norepinephrine transporter (NET), a target not engaged by ripasudil, which is a pure ROCK-I/ROCK-II inhibitor [2].

Corneal endothelium Epithelial barrier ROCK inhibitor

Corneal Endothelial Cell Proliferation and Migration: Ripasudil's Effect in Fuchs Endothelial Corneal Dystrophy (FECD)

In ex vivo tissue models from Fuchs Endothelial Corneal Dystrophy (FECD) patients (n = 450), a single dose of 30 μM ripasudil induced significant upregulation of genes and proteins related to cell cycle progression, cell-matrix adhesion, and migration, as well as endothelial barrier and pump function, up to 72 hours post-treatment. Concurrently, markers of endothelial-to-mesenchymal transition were downregulated compared to unstimulated controls [1]. In a separate human ex vivo descemetorhexis model, ripasudil (10 μM) treatment for 14 days resulted in significantly increased central endothelial cell count and viability compared to DMSO control, with increased cell migration noted, though the migrated cells initially displayed a fibroblast-like morphology [2].

Fuchs endothelial corneal dystrophy Corneal endothelium Cell migration

Pharmacokinetic Profile: Ocular Penetration and Systemic Exposure of Ripasudil

Ripasudil exhibits favorable intraocular penetration characteristics following topical administration. In rabbit studies, membrane permeability of ripasudil was higher than that of other glaucoma drugs in vitro and ex vivo [1]. After instillation, ripasudil rapidly distributes into the cornea and throughout ocular tissues, with melanin-containing tissues (iris-ciliary body, retina-choroid) showing much higher concentrations than nonpigmented tissues [1]. In humans, ripasudil achieves a short plasma half-life of 0.49 to 0.73 hours, with systemic exposure (Cmax and AUC) increasing in a dose-proportional manner, and it is predominantly excreted in urine [2][3].

Ocular pharmacokinetics Drug distribution Topical administration

Optimal Research and Industrial Applications for Ripasudil Based on Quantitative Differentiation


Preclinical Studies Requiring Selective ROCK2/ROCK1 Inhibition with Minimal Off-Target Kinase Activity

Ripasudil is the ROCK inhibitor of choice for investigators requiring potent, selective inhibition of ROCK isoforms (ROCK1 IC50 = 51 nM, ROCK2 IC50 = 19 nM) with a favorable selectivity window over PKACα, PKC, and CaMKIIα, as demonstrated by direct comparative kinase profiling . This selectivity profile makes it particularly suitable for dissecting ROCK-specific signaling pathways in cellular and in vivo models without confounding off-target kinase effects.

Corneal Endothelial Regeneration Research in Fuchs Endothelial Corneal Dystrophy (FECD)

Given ripasudil's demonstrated ability to upregulate cell cycle progression, migration, and functional pump/barrier genes in ex vivo FECD patient tissue, it is the preferred ROCK inhibitor for studies investigating pharmacological enhancement of corneal endothelial wound healing and regeneration [1]. Its favorable effect on epithelial barrier function, unlike netarsudil's adverse epithelial effects, further supports its use in corneal research [2].

Glaucoma Studies Where Cornea Verticillata Risk Must Be Avoided

For clinical or preclinical glaucoma studies where the development of cornea verticillata is a specific concern (e.g., in patients with pre-existing corneal deposits or when long-term treatment is planned), ripasudil may be selected over netarsudil. In vitro studies confirm that ripasudil does not induce phospholipid accumulation in corneal epithelial cells, a precursor to cornea verticillata, unlike netarsudil [3]. Clinical data also indicate that cornea verticillata has not been observed with ripasudil treatment [4].

Pharmacokinetic Studies of Ocular Drug Distribution and Clearance

Ripasudil's high ocular membrane permeability and rapid systemic clearance (t1/2 = 0.49-0.73 hours in humans) make it a valuable reference compound for ocular pharmacokinetic studies [5][6]. Its well-characterized distribution profile, including high melanin binding in pigmented tissues, provides a benchmark for evaluating novel ophthalmic formulations and drug delivery systems [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripasudil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.